molecular formula C36H35ClF3N7O6 B1684508 Telotristat etiprate CAS No. 1137608-69-5

Telotristat etiprate

Numéro de catalogue B1684508
Numéro CAS: 1137608-69-5
Poids moléculaire: 754.2 g/mol
Clé InChI: XSFPZBUIBYMVEA-CELUQASASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Telotristat ethyl, also known as LX1032 or LX1606, is an orally bioavailable, tryptophan hydroxylase (TPH) inhibitor with potential antiserotonergic activity . It is a prodrug of telotristat, which is an inhibitor of tryptophan hydroxylase . It is used to treat carcinoid syndrome diarrhea in adults .


Molecular Structure Analysis

The molecular formula of Telotristat etiprate is C27H26ClF3N6O3 . The molecular weight of the free base (telotristat ethyl) is 575.0 .


Chemical Reactions Analysis

Telotristat etiprate is a prodrug form of telotristat, which is an inhibitor of tryptophan hydroxylase 1 (TPH1). It reduces levels of serotonin in mouse jejunum and blood but not brain . It inhibits increases in IL-1β and IL-6 levels, histological damage in the colon, and weight loss in a mouse model of trinitrobenzene sulfonic acid-induced colitis when administered at a dose of 200 mg/kg .


Physical And Chemical Properties Analysis

Telotristat etiprate is a solid substance . It has a molecular weight of 754.15 and a chemical formula of C27H26ClF3N6O3 .

Applications De Recherche Scientifique

1. Management of Well-Differentiated Metastatic Neuroendocrine Tumor and Carcinoid Syndrome Diarrhea

  • Application Summary : Telotristat Etiprate is used in the management of well-differentiated metastatic neuroendocrine tumors and carcinoid syndrome diarrhea. It is particularly useful for patients who stop responding to somatostatin analogue (SSA) therapy .
  • Methods of Application : This application of Telotristat Etiprate was investigated through phase I-III clinical trials . The drug is administered orally.
  • Results : Results from these clinical studies have reported a significant decrease in the daily bowel movement frequency, increase in quality of life, and the subsequent decrease in annual health costs related to carcinoid syndrome symptoms in neuroendocrine tumor patients .

2. Treatment of Carcinoid Syndrome Diarrhea

  • Application Summary : Telotristat Etiprate, a peripheral tryptophan hydroxylase (TPH) inhibitor, is used for the treatment of carcinoid syndrome diarrhea in combination with SSA therapy in adults inadequately controlled by SSA therapy alone .
  • Methods of Application : The recommended dosage in adults is 250 mg three times daily (t.i.d.), taken with food .
  • Results : Treatment with Telotristat Etiprate leads to a reduction in serotonin levels (via inhibition of TPH, which mediates the rate limiting step in serotonin production), thereby decreasing the frequency of carcinoid syndrome symptoms .

3. Prevention of Carcinoid Heart Disease

  • Application Summary : The role of Telotristat Etiprate in patients with carcinoid heart disease is still being explored .
  • Methods of Application : The effect of Telotristat Etiprate on heart fibrosis is being explored using a mouse model of serotonin-secreting metastasized neuroendocrine .
  • Results : The results of this application are still unclear as the research is ongoing .

Safety And Hazards

Common adverse effects of Telotristat etiprate include nausea, headache, elevated liver enzymes, depression, peripheral edema, flatulence, decreased appetite, and fever . Severe side effects may include severe constipation and severe or worsening stomach pain . In clinical trials, some patients developed hypotension, hypokalaemia, myelodysplastic syndrome, febrile neutropenia or anaemia during treatment .

Orientations Futures

Telotristat ethyl has been approved for the treatment of inadequately controlled carcinoid syndrome symptoms in metastatic NET patients on SSA therapy . The associated decrease in urinary 5-hydroxyindoleacetic acid (u5-HIAA) provides evidence that telotristat ethyl effectively decreases serotonin production, and therefore, offers a rationale to investigate this agent to mitigate serotonin-mediated complications in this patient population, especially cardiac valvular disease or mesenteric fibrosis .

Propriétés

IUPAC Name

2-benzamidoacetic acid;ethyl (2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClF3N6O3.C9H9NO3/c1-3-39-25(38)20(32)12-16-4-6-17(7-5-16)21-14-23(35-26(33)34-21)40-24(27(29,30)31)19-9-8-18(28)13-22(19)37-11-10-15(2)36-37;11-8(12)6-10-9(13)7-4-2-1-3-5-7/h4-11,13-14,20,24H,3,12,32H2,1-2H3,(H2,33,34,35);1-5H,6H2,(H,10,13)(H,11,12)/t20-,24+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFPZBUIBYMVEA-CELUQASASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N.C1=CC=C(C=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)O[C@H](C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N.C1=CC=C(C=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35ClF3N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Telotristat etiprate

CAS RN

1137608-69-5
Record name Telotristat etiprate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1137608695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-AMINO-6-[(1R)-1-[4-CHLORO-2-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-2,2,2-TRIFLUOROETHOXY]-4-PYRIMIDINYL]-, ETHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TELOTRISTAT ETIPRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T25U84H4U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Telotristat etiprate
Reactant of Route 2
Reactant of Route 2
Telotristat etiprate
Reactant of Route 3
Reactant of Route 3
Telotristat etiprate
Reactant of Route 4
Reactant of Route 4
Telotristat etiprate
Reactant of Route 5
Reactant of Route 5
Telotristat etiprate
Reactant of Route 6
Reactant of Route 6
Telotristat etiprate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.